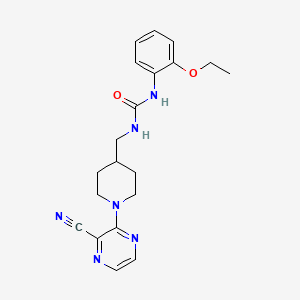
Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products such as quinine and camptothecin .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by various substitutions to add the chloro, difluorobenzylamino, and carboxylate groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, with various substituents at the 8, 4, and 3 positions. The presence of these different groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis
As an organic compound containing a quinoline ring, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic and nucleophilic substitutions, as well as reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinoline ring and the various substituent groups. Factors such as polarity, solubility, melting point, and boiling point would all be affected .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that has been explored for its potential in various scientific research contexts, particularly focusing on its synthesis and biological activities. Below are subheadings detailing these areas:
Synthesis and Cytotoxic Activity
A related study focused on the synthesis of quinoline derivatives, revealing that modifications in the quinoline structure can influence cytotoxic activity against cancer cells. The study highlighted the significance of carboxamide linkage positions on the quinoline ring and their impact on biological activity, pointing towards potential avenues for drug development targeting specific cancer types (Bu et al., 2001).
Aromatic Nucleophilic Substitution
Research into the synthetic pathways of quinoline derivatives, through processes like aromatic nucleophilic substitution, has been crucial in developing compounds with specific characteristics. These synthetic strategies are foundational in medicinal chemistry, enabling the creation of molecules with potential therapeutic benefits (Ma et al., 2003).
Antibacterial Properties
Studies have also been conducted on quinoline derivatives for their antibacterial properties, indicating a broad spectrum of activity against both gram-positive and gram-negative bacteria. This research opens up possibilities for new antibacterial agents, especially in combating resistant strains (Miyamoto et al., 1990).
Catalytic Activity in Synthesis
The compound's framework has been utilized in catalytic processes to synthesize nitrogen-containing heterocycles, demonstrating the versatility of quinoline derivatives in chemical synthesis. This area of research highlights the role of such compounds in facilitating complex chemical reactions, potentially leading to new materials and pharmaceuticals (Zeng et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1251610-24-8 |
|---|---|
Produktname |
Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Molekularformel |
C18H13ClF2N2O3 |
Molekulargewicht |
378.76 |
IUPAC-Name |
methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
QRPDSCZHGXKSMF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)


![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)
![2-[(2S)-Piperazin-2-YL]acetonitrile hcl](/img/structure/B2970043.png)




![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)
